molecular formula C7H13ClFNO B2670302 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2580241-12-7

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Cat. No.: B2670302
CAS No.: 2580241-12-7
M. Wt: 181.64
InChI Key: PRUVAACKMVIRNL-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a fluoromethyl group and an oxabicycloheptane ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride typically involves a series of chemical reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of the bicyclic core from simple starting materials under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications The presence of the fluoromethyl group in 1-(Fluoromethyl)-2-oxabicyclo[22

Properties

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.ClH/c8-4-7-2-1-6(9,3-7)5-10-7;/h1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUVAACKMVIRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)N)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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